molecular formula C6H7N3O2 B1228671 3-Nitrophenylhydrazine CAS No. 619-27-2

3-Nitrophenylhydrazine

Cat. No.: B1228671
CAS No.: 619-27-2
M. Wt: 153.14 g/mol
InChI Key: JFILLLZWNHOVHV-UHFFFAOYSA-N
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Description

3-Nitrophenylhydrazine is an organic compound with the molecular formula C6H7N3O2. It is a derivative of phenylhydrazine, where a nitro group is substituted at the third position of the benzene ring. This compound is widely used in analytical chemistry, particularly for derivatization in liquid chromatography-mass spectrometry (LC-MS) to enhance the detection of various analytes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrophenylhydrazine can be synthesized through the nitration of phenylhydrazine. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The nitration process is carefully controlled to prevent over-nitration and to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrophenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Derivatization in Metabolomics

3-Nitrophenylhydrazine serves as an effective derivatizing agent for the analysis of metabolites in biological samples. Its ability to react with carbonyl and carboxyl groups enhances the detection of low-abundance metabolites through liquid chromatography-mass spectrometry (LC-MS).

Key Applications:

  • Detection of N-Acyl Glycines: this compound is employed to derivatize N-acyl glycines, facilitating their detection in plasma and urine samples. This method allows for comprehensive analysis without requiring high temperatures or complex quenching steps, making it suitable for clinical applications related to metabolic diseases such as diabetes .
  • Central Carbon Metabolism Analysis: The compound has been optimized for the simultaneous quantification of key metabolites involved in central carbon metabolism, including glycolate, lactate, and pyruvate. This application is crucial for understanding metabolic pathways and their alterations in various diseases .

Diabetes Metabolomics

A study utilized this compound to analyze N-acyl glycine levels in db/db mice, revealing significant differences in metabolite profiles between diabetic and control groups. The derivatization improved the retention and separation of these metabolites on reversed-phase columns, enhancing detection sensitivity .

Fatty Acid Analysis

In another application, this compound was used to derivatize short-chain fatty acids and organic acids from fecal specimens of mice. This approach demonstrated high efficiency compared to other derivatization methods, allowing for detailed profiling of gut microbiota-related metabolites .

Data Tables

The following tables summarize key findings from studies utilizing this compound:

Metabolite Detection Method Sample Type Key Findings
N-Acyl GlycinesLC-MSPlasma/UrineEnhanced detection sensitivity; clinical relevance in diabetes
Central Carbon MetabolitesLC-MSBiological SamplesSimultaneous quantification achieved; important for metabolic profiling
Short-Chain Fatty AcidsLC-MSFecal SpecimensHigh efficiency in derivatization; insights into gut microbiota effects

Mechanism of Action

The primary mechanism of action of 3-nitrophenylhydrazine involves its ability to form stable derivatives with carbonyl and carboxyl groups. This derivatization enhances the detection sensitivity and specificity in analytical techniques such as LC-MS. The compound reacts with carbonyl compounds to form hydrazones, which are more easily detected and quantified .

Comparison with Similar Compounds

Uniqueness of 3-Nitrophenylhydrazine: this compound is unique due to its specific reactivity and stability, making it particularly suitable for derivatization in analytical chemistry. Its position of the nitro group allows for selective reactions and enhances the detection capabilities in various analytical methods .

Biological Activity

3-Nitrophenylhydrazine (3-NPH) is a versatile compound widely used in analytical chemistry, particularly for the derivatization of various biological molecules. Its biological activity has been explored in various contexts, including its role in metabolomics, diagnostics, and potential therapeutic applications. This article delves into the biological activity of 3-NPH, highlighting case studies, research findings, and its applications in different fields.

3-NPH is characterized by its ability to form stable hydrazones with carbonyl compounds. This property is harnessed in analytical methods to enhance the detection of metabolites in biological samples. The derivatization process typically involves the reaction of 3-NPH with carbonyl or keto groups, resulting in the formation of hydrazone derivatives that can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC7_7H8_8N4_4O2_2
Molecular Weight180.16 g/mol
CAS Number636-95-3
SolubilitySoluble in water and organic solvents

Applications in Metabolomics

Recent studies have demonstrated the efficacy of 3-NPH in metabolomic analyses, particularly for the detection of N-acyl glycines (NAGlys), which are important metabolites involved in various physiological processes. A notable study utilized 3-NPH to derivatize NAGlys from plasma and urine samples of diabetic mice, revealing significant differences in metabolite levels between diabetic and control groups. This method allowed for the identification and quantification of multiple NAGlys without the need for high-temperature reactions or complex sample preparation steps .

Case Study: Diabetes Progression Monitoring

In a study focusing on diabetes progression, researchers applied a 3-NPH-based derivatization strategy to analyze urine samples from db/db diabetic mice. The findings indicated that specific NAGlys could serve as biomarkers for early diabetes diagnosis. The levels of certain metabolites were significantly correlated with disease progression, showcasing the potential of 3-NPH in clinical diagnostics .

Cytotoxicity and Biological Impact

The cytotoxic effects of 3-NPH have also been investigated, particularly concerning its impact on cellular processes. Research has shown that at elevated temperatures (e.g., 50°C), 3-NPH can induce cytotoxicity in various cell lines. This effect is attributed to oxidative stress and the formation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis .

Analytical Applications

3-NPH is extensively used as a derivatization agent in analytical chemistry. Its applications include:

  • Detection of Gamma-Hydroxybutyric Acid : In forensic toxicology, 3-NPH has been employed to enhance the detection capabilities for gamma-hydroxybutyric acid (GHB) in biological samples infected with Herpes Simplex Virus-Type 1 .
  • Residual Analysis : It is used for quantitative analysis of residual compounds in pharmaceutical formulations, ensuring product safety and efficacy .

Summary of Research Findings

The following table summarizes key findings from recent studies involving 3-NPH:

Study FocusFindings
Diabetes BiomarkersIdentified NAGlys as potential biomarkers for early diabetes diagnosis .
CytotoxicityInduced cytotoxic effects at high temperatures through oxidative stress .
Analytical Chemistry ApplicationsEnhanced detection methods for various metabolites in clinical settings .

Q & A

Q. How does 3-nitrophenylhydrazine enhance sensitivity and coverage in targeted metabolomics?

Level: Basic
Answer:
3-NPH acts as a derivatization agent by reacting with carbonyl, carboxyl, and phosphoryl groups in metabolites, forming stable hydrazone derivatives. This process improves chromatographic separation and ionization efficiency in LC-MS/MS, enabling detection of low-abundance metabolites (e.g., in trace samples like stem cells or oocytes). The derivatization increases hydrophobicity, reducing matrix interference and allowing for simultaneous quantification of >100 metabolites with femtomole-to-picomole sensitivity . A validated protocol involves incubating samples with 200 mM 3-NPH and 120 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in 50% acetonitrile/water at 40°C for 30 minutes .

Q. What methodological considerations are critical for optimizing MRM transitions in 3-NPH-derivatized SCFA analysis?

Level: Advanced
Answer:
Key considerations include:

  • Product ion selection : 3-NPH derivatives yield characteristic fragment ions (e.g., m/z 152.1 for the nitrobenzene moiety), which enhance selectivity in MRM transitions .
  • Isomer resolution : Structural isomers (e.g., butyric vs. isobutyric acid) require optimized chromatographic conditions, such as using Agilent Proshell 120 EC-C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) to achieve baseline separation .
  • Collision energy tuning : Adjusting collision energy (e.g., 10–35 eV) minimizes cross-talk between co-eluting derivatives .

Q. How can researchers validate the accuracy of 3-NPH-based quantitation in complex biological matrices?

Level: Advanced
Answer:
Validation should include:

  • Recovery tests : Spike known concentrations of SCFAs or central carbon metabolism intermediates (e.g., citrate, α-ketoglutarate) into serum or tissue homogenates. Recovery rates for 3-NPH derivatives typically range from 89.5% to 114.8% (CV ≤7.4%) .
  • Stability assessment : Derivatives stored at -20°C show no degradation for ≥3 months, ensuring long-term reproducibility .
  • Matrix effect evaluation : Use isotopic internal standards (e.g., ¹³C-labeled metabolites) to correct for ion suppression/enhancement in ESI-MS .

Q. What are the advantages of 3-NPH over alternative derivatization reagents like 2-NPH or O-benzylhydroxylamine (O-BHA)?

Level: Basic
Answer:
3-NPH offers:

  • Broader reactivity : Targets carboxyl, carbonyl, and phosphoryl groups simultaneously, unlike O-BHA (specific to carbonyls) .
  • Superior sensitivity : Detection limits for SCFAs derivatized with 3-NPH (0.2–330 fmol) are lower than those with 2-NPH or O-BHA, particularly in serum .
  • Stability : Derivatives resist hydrolysis under acidic LC conditions, unlike 2-NPH derivatives .

Q. How can 3-NPH derivatization be adapted for metabolic flux analysis (MFA) in isotope-resolved studies?

Level: Advanced
Answer:
For MFA:

  • ¹³C-labeling compatibility : 3-NPH derivatives retain isotopic patterns (e.g., from ¹³C-glucose tracers), enabling precise quantification of labeled TCA cycle intermediates via full-scan MS on Q-TOF instruments .
  • Dynamic range optimization : Use a calibration curve spanning 200–2000 nM to cover physiological concentrations in tissues like heart or liver .
  • Pathway-specific MRM panels : Design transitions for glycolysis/TCA intermediates (e.g., pyruvate, succinate) to monitor flux in real-time cell cultures .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

Level: Basic
Answer:

  • Handling : Use N95 masks, gloves, and eye protection due to acute toxicity (Oral LD₅₀: 300 mg/kg) and irritant properties .
  • Storage : Keep in airtight containers at 4°C, protected from light to prevent decomposition. Aqueous solutions (e.g., 200 mM 3-NPH in 50% acetonitrile) are stable for ≥6 months at -20°C .

Q. How does 3-NPH derivatization address challenges in analyzing O-acetylated sialic acids?

Level: Advanced
Answer:
3-NPH reacts with ketone groups in sialic acids (e.g., Neu5Ac, Neu5Gc), forming derivatives with enhanced MS/MS fragmentation. Key features:

  • Reporter ions : A common fragment (m/z 241.1) enables multiplexed detection of O-acetylated isoforms .
  • Chromatographic resolution : Derivatives are separated on C18 columns using 0.1% acetic acid gradients, resolving 4-O-acetylated species from non-acetylated forms .

Q. Table 1. Key Performance Metrics of 3-NPH Derivatization in Published Studies

ApplicationLOD (fmol)Linear Range (nM)CV (%)Reference
SCFAs in serum0.2–1.55–5000≤7.4
TCA intermediates in heart10–50200–2000≤9.2
Oocytes (trace metabolomics)5–2050–1000≤10.5

Properties

IUPAC Name

(3-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-8-5-2-1-3-6(4-5)9(10)11/h1-4,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFILLLZWNHOVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210925
Record name 3-Nitrophenylhydrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-27-2
Record name (3-Nitrophenyl)hydrazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrophenylhydrazine
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Record name 3-Nitrophenylhydrazine
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Record name 3-nitrophenylhydrazine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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